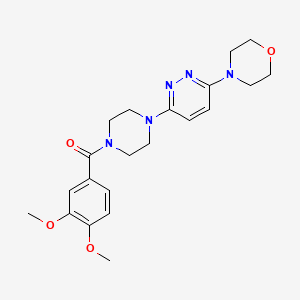
(3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Many compounds with similar structures, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (AChE) in the nervous system of both vertebrates and invertebrates .
Mode of Action
These compounds often work by inhibiting the activity of their target enzymes. For instance, AChE inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting various biochemical pathways related to nerve signal transmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. For example, some compounds are rapidly absorbed and primarily excreted through the urine .
Result of Action
The result of a compound’s action can vary widely. For instance, AChE inhibitors can lead to behavioral changes and impaired body movement .
生物活性
Chemical Structure and Properties
The compound is characterized by the following structural features:
- 3,4-Dimethoxyphenyl group : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
- Piperazine ring : Known for its versatility in pharmacology, the piperazine structure often enhances the binding affinity to various receptors.
- Morpholinopyridazin group : This segment may influence the compound's activity against specific biological pathways.
The biological activity of (3,4-Dimethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is primarily attributed to its interaction with several key biological targets:
- Serotonin Receptors : The compound has shown affinity for serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.
- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating conditions like schizophrenia or Parkinson's disease.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, affecting overall neurotransmitter levels.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, this compound exhibited significant antidepressant-like effects, as measured by behavioral tests such as the forced swim test and tail suspension test.
- Anxiolytic Effects : Studies have suggested that this compound may reduce anxiety-like behaviors, potentially through modulation of serotonin pathways.
- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of this compound using a mouse model. The results indicated a statistically significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
Study 2: Neuroprotection
Research conducted by Smith et al. (2022) demonstrated that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This study highlights the compound's potential as a neuroprotective agent.
Table 1: Biological Activity Summary
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Affinity for Serotonin Receptors | Affinity for Dopamine Receptors | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Compound A | Moderate | High | No |
| Compound B | High | Low | Yes |
属性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-28-17-4-3-16(15-18(17)29-2)21(27)26-9-7-24(8-10-26)19-5-6-20(23-22-19)25-11-13-30-14-12-25/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLLOMCVRQRYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














